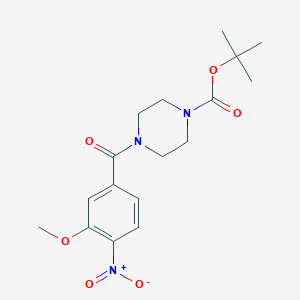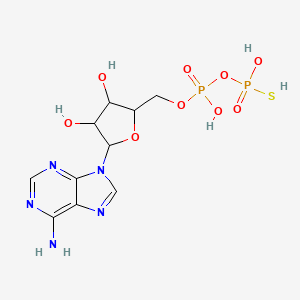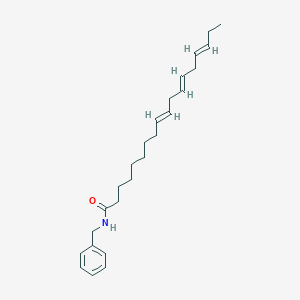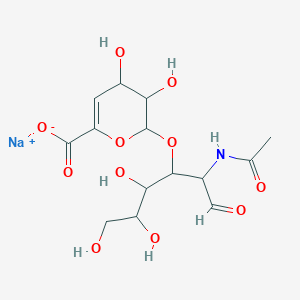
Hyaluronic acid disaccharide sodium salt
Vue d'ensemble
Description
Hyaluronic acid disaccharide sodium salt is a useful research compound. Its molecular formula is C14H20NNaO11 and its molecular weight is 401.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hyaluronic acid disaccharide sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hyaluronic acid disaccharide sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Rheological and Conformational Properties
Hyaluronic acid disaccharide sodium salt exhibits significant rheological and conformational properties. It is a major component in connective tissues like cartilage, eye vitreous humor, and synovial fluid, acting as a lubricant and shock absorber. Its viscoelastic behavior is influenced by molecular weight, concentration, and ionic strength (Mo et al., 2000). Additionally, the conformational space and intramolecular hydrogen bonding of its disaccharide units have been explored, providing insights into its chemical behavior (Pogány & Kovács, 2009).
2. Biomedical Applications
In biomedical fields, hyaluronic acid is renowned for its biocompatibility and versatility. Its applications range from tissue engineering, where it's used as a scaffold, to drug delivery systems, due to its ability to be chemically modified and tailored for specific uses (Kogan et al., 2006). Its derivatives have been explored for various medical applications, including viscosupplementation, eye surgery, and as a component in tissue scaffolds (Schanté et al., 2011).
3. Analytical Methodologies
Analytical methods for determining hyaluronic acid in pharmaceutical formulations have been developed. These include liquid chromatography with UV detection, addressing the challenges posed by its highly polar nature and lack of UV absorbing chromophore (Ruckmani et al., 2013).
4. Hydrogels and Nanocomposites
Hyaluronic acid hydrogels have shown promise in biomedical applications due to their immunoneutral and biocompatible properties. These hydrogels can be transformed into various forms like viscoelastic solutions, soft or stiff hydrogels, and nanoparticulate fluids for cell therapy and tissue repair (Burdick & Prestwich, 2011). Nanocomposite foils containing hyaluronic acid and nanoparticles like silver and graphene oxide have been investigated for their physicochemical, biological, and bacteriostatic properties (Khachatryan et al., 2021).
5. Production and Biotechnology
The biotechnological production of hyaluronic acid, particularly through microbial methods, has been a focus of research due to its wide range of applications. Studies have concentrated on the production of hyaluronic acid using Streptococcus zooepidemicus and recombinant systems (Liu et al., 2011).
Propriétés
IUPAC Name |
sodium;2-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO11.Na/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24;/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSGFYXVBIMRPV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)[O-])O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20NNaO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hyaluronic acid disaccharide sodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



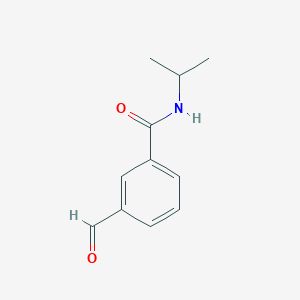

![tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8238335.png)

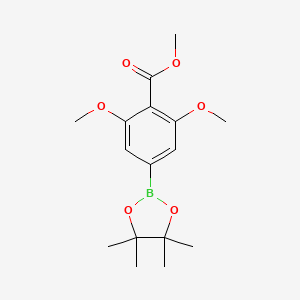
![Benzyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B8238344.png)
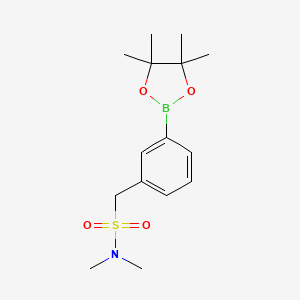
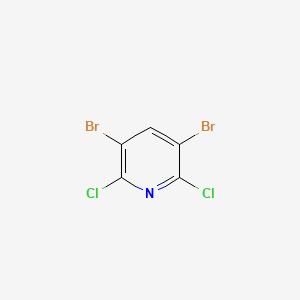
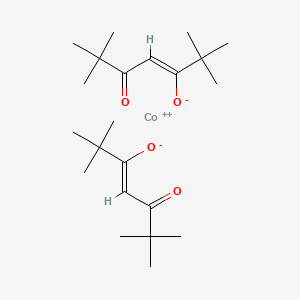
![3-Aza-tricyclo[4.2.1.0*2,5*]nonan-4-one](/img/structure/B8238372.png)
